molecular formula C6H12O2 B147345 2-Methylvaleric acid CAS No. 97-61-0

2-Methylvaleric acid

Cat. No.: B147345
CAS No.: 97-61-0
M. Wt: 116.16 g/mol
InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Methylvaleric acid is involved in several biochemical reactions. It interacts with enzymes such as acetyl-CoA and propionyl-CoA, which are crucial for its synthesis . The condensation of two propionyl-CoA units or a propionyl-CoA with acetyl-CoA leads to the formation of this compound . This compound also interacts with various proteins and biomolecules, facilitating DNA cleavage by bleomycin and deglycobleomycin . These interactions highlight the compound’s role in metabolic processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in regulating glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . This regulation is crucial for maintaining energy balance and normal physiological functions in the body. Additionally, this compound impacts the growth and development of cells, particularly in plant systems where it acts as a plant metabolite .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing enzyme activity and gene expression . For example, it has been used as an internal standard for gas chromatographic analysis of microbial end products . The compound’s ability to interact with enzymes and proteins highlights its significance in biochemical pathways and its potential as a research tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biological activities . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as regulating metabolic processes . At higher doses, it may cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the condensation of propionyl-CoA and acetyl-CoA . The compound also participates in the metabolism of branched-chain amino acids, contributing to the production of other short-chain fatty acids . These metabolic pathways are essential for maintaining cellular homeostasis and energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylvaleric acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-methylvaleronitrile. Another method includes the oxidation of 2-methylpentanol using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of isobutene followed by oxidation. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Methylvaleric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, amines.

Major Products Formed:

    Oxidation: 2-Methylvalerate esters.

    Reduction: 2-Methylpentanol.

    Substitution: 2-Methylvaleramide.

Scientific Research Applications

2-Methylvaleric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Valeric acid
  • Isovaleric acid
  • 3-Methylvaleric acid
  • 4-Methylvaleric acid

Comparison: 2-Methylvaleric acid is unique due to its specific branching at the second carbon position, which imparts distinct chemical and physical properties compared to its isomers. This branching affects its reactivity and applications, making it suitable for specific industrial and research purposes .

Properties

IUPAC Name

2-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

OVBFMEVBMNZIBR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)O
Source PubChem
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID9021633
Record name 2-Methylpentanoic acid
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Molecular Weight

116.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour
Record name 2-Methylvaleric acid
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 2-Methylvaleric acid
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Density

0.919-0.922
Record name 2-Methylvaleric acid
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Vapor Pressure

0.44 [mmHg]
Record name 2-Methylvaleric acid
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CAS No.

97-61-0, 27936-41-0, 22160-39-0
Record name 2-Methylvaleric acid
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Record name Pentanoic acid, methyl-
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Record name 2-METHYLPENTANOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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